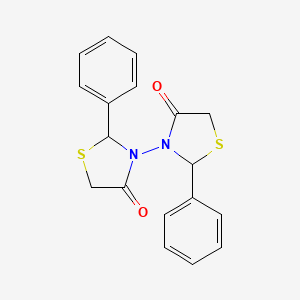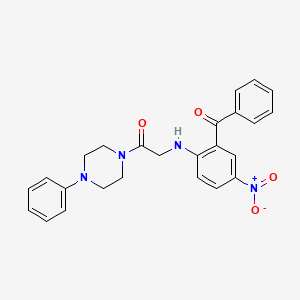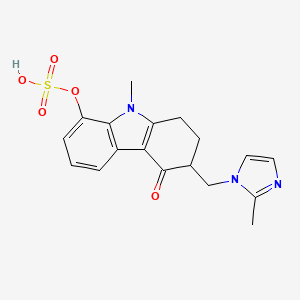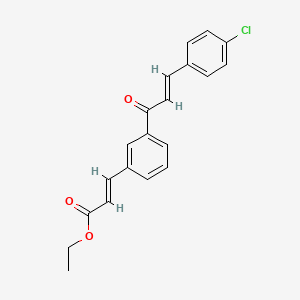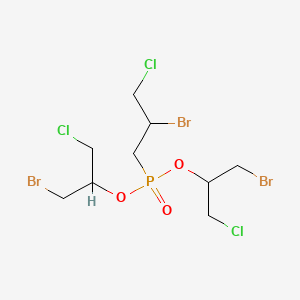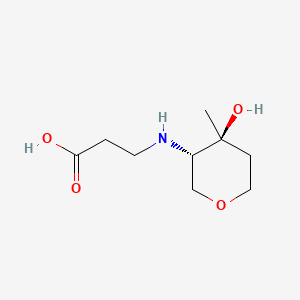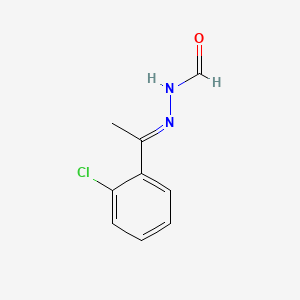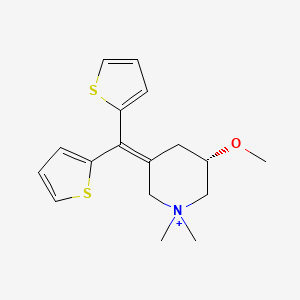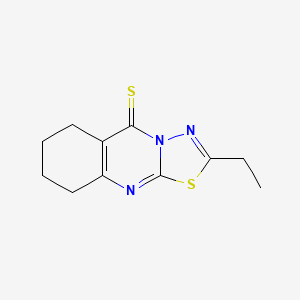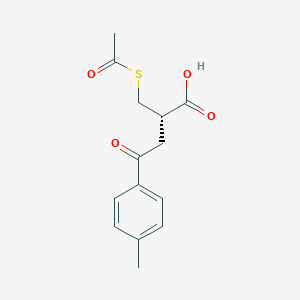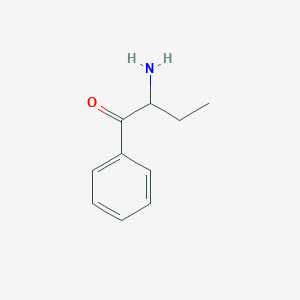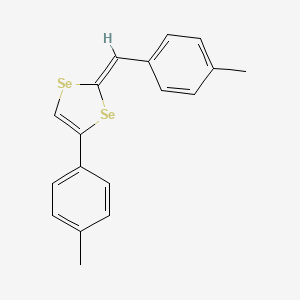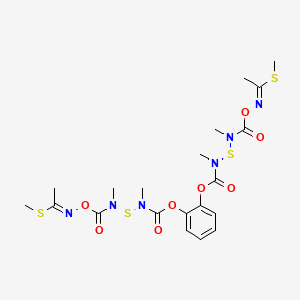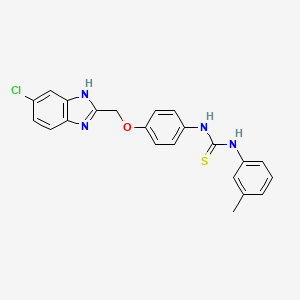
Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N'-(3-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(3-methylphenyl)- is a complex organic compound that belongs to the class of thioureas This compound is characterized by the presence of a benzimidazole ring, a chlorinated phenyl group, and a thiourea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(3-methylphenyl)- typically involves multiple steps:
Formation of the Benzimidazole Ring: The initial step involves the synthesis of the benzimidazole ring, which can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Chlorination: The benzimidazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The chlorinated benzimidazole is reacted with a methoxy-substituted phenol in the presence of a base to form the methoxyphenyl derivative.
Thiourea Formation: Finally, the methoxyphenyl derivative is reacted with an isothiocyanate derivative of 3-methylphenyl to form the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
Oxidation: Thiourea compounds can undergo oxidation reactions to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea moiety to a thiol or amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Substituted phenyl derivatives.
科学研究应用
Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(3-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex organic compounds.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring and thiourea moiety are key functional groups that enable binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- Thiourea, N-(4-((5-bromo-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(3-methylphenyl)
- Thiourea, N-(4-((5-fluoro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(3-methylphenyl)
- Thiourea, N-(4-((5-iodo-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(3-methylphenyl)
Uniqueness
Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(3-methylphenyl)- is unique due to the presence of the chlorine atom on the benzimidazole ring, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds with different halogen substitutions.
属性
CAS 编号 |
84502-14-7 |
|---|---|
分子式 |
C22H19ClN4OS |
分子量 |
422.9 g/mol |
IUPAC 名称 |
1-[4-[(6-chloro-1H-benzimidazol-2-yl)methoxy]phenyl]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C22H19ClN4OS/c1-14-3-2-4-17(11-14)25-22(29)24-16-6-8-18(9-7-16)28-13-21-26-19-10-5-15(23)12-20(19)27-21/h2-12H,13H2,1H3,(H,26,27)(H2,24,25,29) |
InChI 键 |
YHLZTQHBEMGKQS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC=C(C=C2)OCC3=NC4=C(N3)C=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


